
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO3S It is a sulfonyl fluoride derivative, characterized by the presence of a chloro, hydroxy, and methyl group on a benzene ring, along with a sulfonyl fluoride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride typically involves the sulfonylation of 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative. The general reaction scheme is as follows:
[ \text{5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid} + \text{Sulfuryl fluoride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes, while reduction reactions can modify the chloro group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Substitution Products: Formation of sulfonamides or sulfonate esters.
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The inhibition occurs through the formation of a stable sulfonyl-enzyme complex, which prevents the enzyme from performing its catalytic function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-hydroxybenzenesulfonyl fluoride
- 4-Methylbenzenesulfonyl fluoride
- 2-Hydroxy-4-methylbenzenesulfonyl fluoride
Comparison
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which can influence its reactivity and specificity in chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
23378-97-4 |
|---|---|
Molekularformel |
C7H6ClFO3S |
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-6(10)7(3-5(4)8)13(9,11)12/h2-3,10H,1H3 |
InChI-Schlüssel |
JWFAESUCJZGWMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


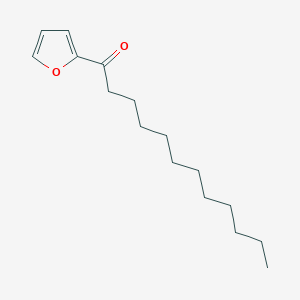


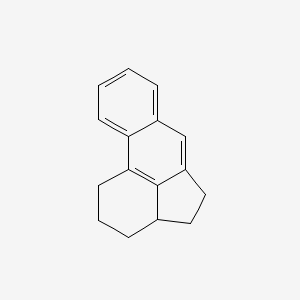
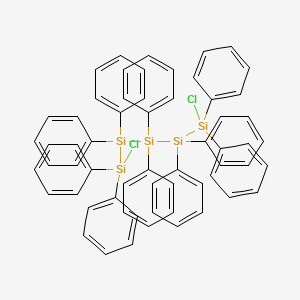
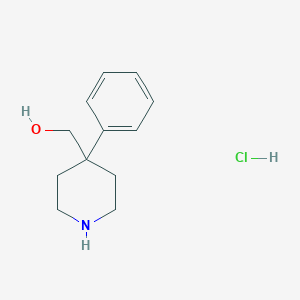

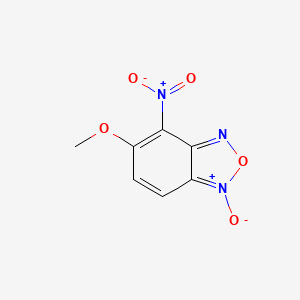


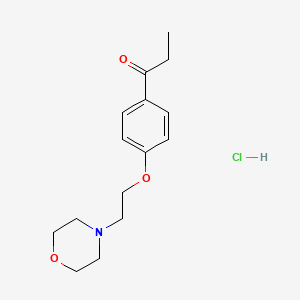


![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
